molecular formula C12H12N2O2 B12873030 (S)-2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile CAS No. 572923-15-0

(S)-2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile

Cat. No.: B12873030
CAS No.: 572923-15-0
M. Wt: 216.24 g/mol
InChI Key: XJFJODZGHDFFQX-JTQLQIEISA-N
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Description

(S)-2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile is a chiral compound with a unique structure that includes an oxazolidinone ring and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile typically involves the formation of the oxazolidinone ring followed by the introduction of the benzonitrile group. One common method involves the cyclization of an appropriate amino alcohol with an isocyanate to form the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of microwave-assisted synthesis and environmentally benign solvents, can be applied to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Sodium methoxide in methanol at room temperature.

Major Products Formed

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an amine derivative.

    Substitution: The major product depends on the nucleophile used but can include various substituted benzonitrile derivatives.

Scientific Research Applications

(S)-2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, modulating their activity. The benzonitrile group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile: The enantiomer of the compound with similar properties but different stereochemistry.

    2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile: The racemic mixture of the compound.

    2-(4-Methyl-2-oxooxazolidin-3-yl)benzonitrile: A structurally similar compound with a methyl group instead of an ethyl group.

Uniqueness

(S)-2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

572923-15-0

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-[(4S)-4-ethyl-2-oxo-1,3-oxazolidin-3-yl]benzonitrile

InChI

InChI=1S/C12H12N2O2/c1-2-10-8-16-12(15)14(10)11-6-4-3-5-9(11)7-13/h3-6,10H,2,8H2,1H3/t10-/m0/s1

InChI Key

XJFJODZGHDFFQX-JTQLQIEISA-N

Isomeric SMILES

CC[C@H]1COC(=O)N1C2=CC=CC=C2C#N

Canonical SMILES

CCC1COC(=O)N1C2=CC=CC=C2C#N

Origin of Product

United States

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